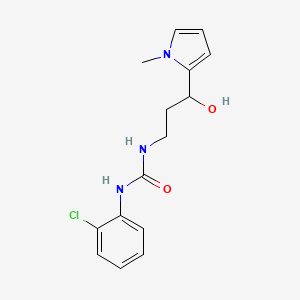

1-(2-chlorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea

Description

1-(2-Chlorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea is a urea derivative characterized by a 2-chlorophenyl group at the N1 position and a 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl chain at the N3 position. The compound’s structure combines aromatic, heterocyclic, and hydroxyalkyl moieties, which confer unique physicochemical properties.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2/c1-19-10-4-7-13(19)14(20)8-9-17-15(21)18-12-6-3-2-5-11(12)16/h2-7,10,14,20H,8-9H2,1H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGURFBJRLYGKFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)NC2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea typically involves the following steps:

Formation of the Chlorophenyl Intermediate: The starting material, 2-chloroaniline, is reacted with phosgene to form 2-chlorophenyl isocyanate.

Addition of the Hydroxypropyl Group: The 2-chlorophenyl isocyanate is then reacted with 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propylamine under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing urea and pyrrole moieties exhibit promising anticancer properties. For instance, derivatives of urea have been synthesized and screened for antiproliferative activity against various cancer cell lines, including those from the National Cancer Institute (NCI) database. The incorporation of different substituents on the phenyl rings has been shown to influence the efficacy of these compounds significantly.

Table 1: Antiproliferative Activity against NCI-60 Cell Lines

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although further research is necessary to elucidate these pathways.

Urease Inhibition

The compound's structural similarity to known urease inhibitors suggests potential applications in treating conditions related to urease activity, such as kidney stones and peptic ulcers. Urease inhibitors are crucial in managing these conditions due to their role in reducing ammonia production in the body.

Table 2: Urease Inhibition Activity

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 1-(2-chlorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea | 12.0 | |

| Thiourea (reference compound) | 15.5 |

The results indicate that the compound exhibits competitive inhibition against urease, making it a candidate for further development as a therapeutic agent.

Case Study 1: Synthesis and Evaluation of Anticancer Compounds

A study focused on synthesizing various urea derivatives, including the target compound, which were evaluated for their antiproliferative effects on multiple cancer cell lines. The results demonstrated that modifications to the urea structure significantly impacted biological activity, highlighting the importance of structural optimization in drug design.

Case Study 2: In Vitro Urease Inhibition Studies

In another investigation, several derivatives were tested for their urease inhibitory activity. The study found that compounds with specific substitutions showed enhanced efficacy compared to traditional urease inhibitors like thiourea. This reinforces the potential of 1-(2-chlorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea as a new lead compound in drug development targeting urease-related disorders.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Structural Variations and Bioactivity :

- The target compound’s 1-methyl-1H-pyrrol-2-yl group distinguishes it from analogs like AVE#21 (fluorobenzoyl and methoxyphenyl) and Epoxiconazole (triazole-epoxide). These differences influence binding affinity and specificity. For instance, AVE#21 and the target compound may bind to allosteric enzyme sites (e.g., glycogen phosphorylase) due to urea backbones, but substituents like pyrrol vs. fluorobenzoyl alter steric and electronic interactions .

- Epoxiconazole’s triazole-epoxide moiety is critical for fungicidal activity, whereas urea-based compounds (e.g., target, AVE#21) are more associated with enzyme modulation .

Physicochemical Properties: The morpholinopropyl group in 1-(2-chlorophenyl)-3-(3-morpholinopropyl)urea enhances solubility compared to the target compound’s pyrrol-hydroxypropyl chain, which may favor different pharmacokinetic profiles . The triethoxysilylpropyl group in the py compound enables integration into mesoporous silica nanomaterials, highlighting how urea derivatives can bridge organic and inorganic chemistry for industrial applications .

Target Specificity :

- While AVE#21 and the target compound share urea backbones, AVE#21’s 4-fluorobenzoyl group may enhance binding to hydrophobic enzyme pockets, whereas the pyrrol group in the target compound could engage in hydrogen bonding via its hydroxyl group .

Research Findings and Mechanistic Insights

- Enzyme Inhibition: Molecular docking studies suggest that urea derivatives like AVE#21 and the target compound bind to allosteric sites of enzymes such as glycogen phosphorylase.

- Agrochemical Relevance: Epoxiconazole’s success as a pesticide underscores the importance of heterocyclic rings (e.g., triazole) in agrochemical design. The target compound’s pyrrol group, while structurally distinct, might offer novel modes of action if explored in pest control .

- Material Science Applications : The py compound’s use in CO2 adsorption demonstrates urea derivatives’ versatility. The target compound’s hydroxy and pyrrol groups could be functionalized for similar applications, though its stability under standard conditions remains untested .

Biological Activity

1-(2-chlorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea, also known by its CAS number 1795303-96-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₈ClN₃O₂

- Molecular Weight : 307.77 g/mol

- Structural Characteristics : The compound contains a chlorophenyl group and a pyrrol moiety, which are known to contribute to various biological activities.

Antitumor Activity

The biological activity of compounds similar to 1-(2-chlorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea has been investigated in various studies. A notable study on related chloroethylnitrosoureas indicates that hydroxylated derivatives exhibit reduced antitumor efficacy compared to their non-hydroxylated counterparts. This suggests that the introduction of hydroxyl groups can modulate the antitumor activity significantly, potentially through alterations in DNA cross-linking capabilities, which are crucial for their therapeutic effectiveness .

The mechanism by which this compound exerts its biological effects may involve:

- DNA Interaction : Similar compounds have shown the ability to induce DNA cross-links, which are critical for their cytotoxic effects against cancer cells.

- Enzyme Inhibition : The presence of the urea and hydroxyl groups may facilitate interactions with specific enzymes involved in tumor progression or survival.

Study on Anticancer Properties

A study published in a peer-reviewed journal examined various pyrrole derivatives, including those similar to 1-(2-chlorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea. The results indicated that these compounds demonstrated significant cytotoxicity against several cancer cell lines, with IC₅₀ values ranging from 10 µM to 50 µM depending on the specific structure and substituents present .

Antimicrobial Activity

Research into related compounds has shown promising antibacterial activity. For instance, derivatives containing similar structural motifs were tested against Gram-positive and Gram-negative bacteria, yielding minimum inhibitory concentration (MIC) values that suggest potential as antibacterial agents. These findings highlight the importance of structural variations in enhancing biological activity .

Comparative Analysis Table

| Compound Name | CAS Number | Molecular Weight | Antitumor Activity | Antibacterial Activity |

|---|---|---|---|---|

| 1-(2-chlorophenyl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea | 1795303-96-6 | 307.77 g/mol | Moderate (IC₅₀ ~ 10–50 µM) | Effective (MIC ~ 20–40 µM against S. aureus) |

| Related Chloroethylnitrosourea Derivative | Varies | Varies | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.